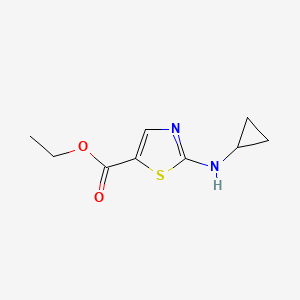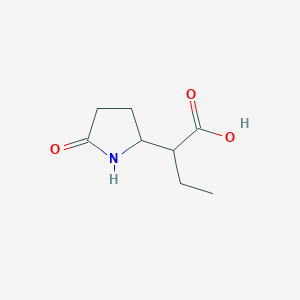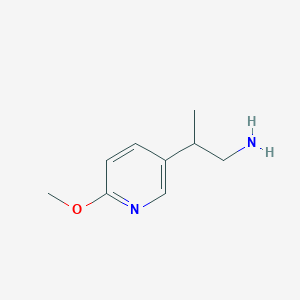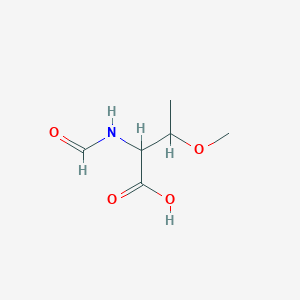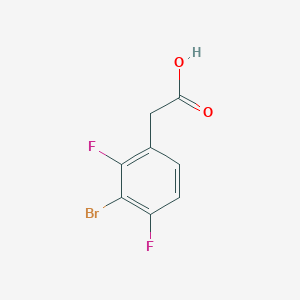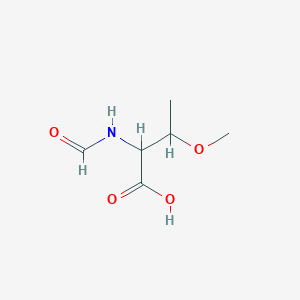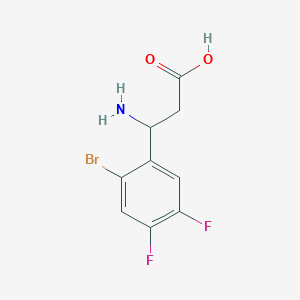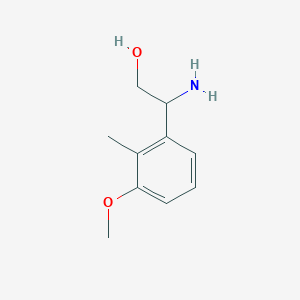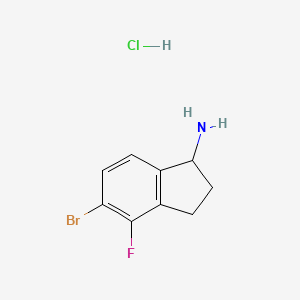
(E)-3-(3-Chloropyridin-4-yl)acrylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-3-(3-chloropyridin-4-yl)prop-2-enoic acid: is an organic compound that belongs to the class of pyridine derivatives It features a chloropyridine ring attached to a propenoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(3-chloropyridin-4-yl)prop-2-enoic acid typically involves the following steps:
Starting Material: The synthesis begins with 3-chloropyridine, which is commercially available.
Formation of Propenoic Acid Moiety: The propenoic acid moiety can be introduced through a Heck coupling reaction, where 3-chloropyridine is reacted with an appropriate alkene in the presence of a palladium catalyst.
Reaction Conditions: The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, at elevated temperatures (around 100-150°C) and in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of (2E)-3-(3-chloropyridin-4-yl)prop-2-enoic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the propenoic acid moiety, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bond in the propenoic acid moiety to a single bond, forming saturated derivatives.
Substitution: The chloropyridine ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Saturated derivatives of the original compound.
Substitution: Various substituted pyridine derivatives, depending on the nucleophile used.
科学研究应用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in cross-coupling reactions.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or conductivity.
Biology and Medicine:
Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly as an intermediate in the synthesis of pharmaceuticals.
Biological Studies: It can be used in studies to understand the interactions of pyridine derivatives with biological systems.
Industry:
Agrochemicals: The compound can be used in the synthesis of agrochemicals, such as herbicides or insecticides.
Fine Chemicals: It is also used in the production of fine chemicals and specialty chemicals.
作用机制
The mechanism of action of (2E)-3-(3-chloropyridin-4-yl)prop-2-enoic acid depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with nucleophilic sites on proteins or other biomolecules.
相似化合物的比较
2-Chloropyridine: A simpler chloropyridine derivative used in similar applications.
3-Chloropyridine: Another chloropyridine derivative with similar reactivity.
4-Chloropyridine: A positional isomer with different reactivity due to the position of the chlorine atom.
Uniqueness:
Structural Features: The presence of both a chloropyridine ring and a propenoic acid moiety makes (2E)-3-(3-chloropyridin-4-yl)prop-2-enoic acid unique compared to simpler chloropyridine derivatives.
Reactivity: The compound’s ability to undergo a variety of chemical reactions, including oxidation, reduction, and substitution, makes it versatile for different applications.
属性
分子式 |
C8H6ClNO2 |
|---|---|
分子量 |
183.59 g/mol |
IUPAC 名称 |
(E)-3-(3-chloropyridin-4-yl)prop-2-enoic acid |
InChI |
InChI=1S/C8H6ClNO2/c9-7-5-10-4-3-6(7)1-2-8(11)12/h1-5H,(H,11,12)/b2-1+ |
InChI 键 |
AGQIPKCGIHEGIP-OWOJBTEDSA-N |
手性 SMILES |
C1=CN=CC(=C1/C=C/C(=O)O)Cl |
规范 SMILES |
C1=CN=CC(=C1C=CC(=O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


